phi, Porcine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

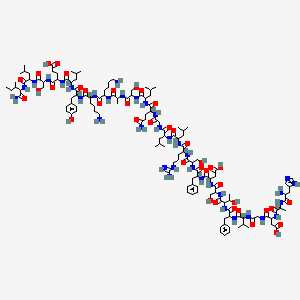

Peptide histidine isoleucine (PHI) is a heptacosapeptide originally isolated from the upper intestine of pigs. It is a member of the glucagon-secretin family of peptides, which includes vasoactive intestinal peptide, secretin, glucagon, and gastric inhibitory polypeptide. PHI has been found to exhibit a variety of biological activities, such as stimulating insulin secretion, causing vasodilation, and increasing intestinal fluid transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

PHI can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of PHI involves the extraction and purification of the peptide from porcine intestinal tissue. The process includes homogenization of the tissue, followed by extraction with acidified solvents. The extract is then subjected to various chromatographic techniques, such as ion-exchange chromatography and reverse-phase HPLC, to isolate and purify PHI .

Chemical Reactions Analysis

Types of Reactions

PHI undergoes various chemical reactions, including:

Oxidation: PHI can be oxidized at its methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can target disulfide bonds within the peptide, if present.

Substitution: Amino acid residues within PHI can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Site-directed mutagenesis or chemical synthesis methods are employed to substitute specific amino acids.

Major Products Formed

Oxidation: Methionine sulfoxide derivatives.

Reduction: Reduced forms of disulfide-containing peptides.

Substitution: Peptide analogs with altered amino acid sequences.

Scientific Research Applications

PHI has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis, structure, and function.

Biology: Investigated for its role in various physiological processes, such as insulin secretion and vasodilation.

Medicine: Explored for its potential therapeutic applications in conditions like diabetes and cardiovascular diseases.

Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques .

Mechanism of Action

PHI exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. For example, PHI can bind to receptors on pancreatic beta cells, stimulating insulin secretion through the activation of adenylate cyclase and subsequent increase in cyclic adenosine monophosphate (cAMP) levels. In vascular smooth muscle cells, PHI induces vasodilation by increasing cAMP levels, leading to the relaxation of the muscle .

Comparison with Similar Compounds

PHI is structurally and functionally similar to other members of the glucagon-secretin family of peptides, such as:

Vasoactive Intestinal Peptide (VIP): Shares sequence homology with PHI and exhibits similar biological activities, such as vasodilation and stimulation of insulin secretion.

Secretin: Another peptide in the same family, involved in the regulation of water and bicarbonate secretion in the pancreas.

Glucagon: A peptide hormone that raises blood glucose levels by promoting glycogen breakdown in the liver.

PHI is unique in its specific amino acid sequence and its distinct biological activities, which make it a valuable tool for scientific research and potential therapeutic applications .

Biological Activity

Porcine Histidine-Isoleucine Amide (PHI) is a peptide of significant interest due to its diverse biological activities, particularly in the gastrointestinal and nervous systems. This article summarizes key findings related to the biological activity of PHI, including its structural characteristics, receptor interactions, and physiological effects.

Structural Characteristics

PHI is a 27-amino acid peptide isolated from porcine intestinal tissues. Its structure is characterized by an N-terminal histidine and a C-terminal isoleucine amide, which contributes to its biological functionality. The amino acid sequence of PHI shows homology with vasoactive intestinal peptide (VIP) and growth hormone-releasing factor (GRF), indicating potential overlapping functions in various physiological processes .

1. Receptor Interactions

PHI exhibits several receptor interactions that mediate its biological activities:

- VIP Receptors : PHI can bind to VIP receptors and stimulate cyclic AMP (cAMP) production, albeit with reduced potency compared to VIP. In tissue preparations, PHI was found to be approximately 20-40% as effective as VIP in stimulating cAMP production .

- Secretin Receptors : The action of PHI also resembles that of secretin, particularly in gastric glands where it may act through secretin receptors. However, higher concentrations of PHI are required to elicit a response in these tissues, suggesting a less prominent physiological role compared to secretin .

2. Physiological Effects

PHI has been shown to exert various physiological effects:

- Neurotransmission : Given its presence in both the brain and gut, PHI likely functions as a neurotransmitter or neuromodulator rather than a classical hormone. It plays a role in modulating gut motility and secretion .

- Gastrointestinal Function : Studies indicate that PHI influences gastric secretion and motility, paralleling the actions of VIP and secretin. It has been observed to enhance gastric gland activity in vitro, although its effectiveness varies across different tissues .

Data Tables

The following table summarizes the comparative potency of PHI relative to VIP and secretin across various tissues:

| Tissue Type | Effect | PHI Potency Relative to VIP | PHI Potency Relative to Secretin |

|---|---|---|---|

| Liver | cAMP Production | 30-40% | Not applicable |

| Intestinal Epithelium | cAMP Production | 30-40% | Not applicable |

| Gastric Glands | Secretin-like Action | 2-5% | 200 times less sensitive |

Case Study 1: cAMP Stimulation

In an experimental setup using rat liver membranes, researchers demonstrated that PHI stimulated cAMP production effectively but at lower levels compared to VIP. This study highlighted the potential for PHI to influence metabolic processes via cAMP signaling pathways .

Case Study 2: Gastrointestinal Effects

In another investigation focusing on isolated gastric glands, PHI was tested for its ability to stimulate secretion. The results indicated that while PHI could induce secretion, the required concentrations were significantly higher than those needed for secretin, suggesting a more limited physiological role in gastric function .

Properties

IUPAC Name |

4-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H216N36O40/c1-18-73(14)109(111(141)188)171-128(205)92(52-71(10)11)161-132(209)100(64-175)166-121(198)87(42-44-105(182)183)155-122(199)89(49-68(4)5)160-125(202)94(55-79-37-39-81(178)40-38-79)162-118(195)84(35-26-28-46-138)153-117(194)83(34-25-27-45-137)152-112(189)75(16)150-130(207)98(62-173)167-124(201)91(51-70(8)9)159-120(197)86(41-43-102(140)179)151-103(180)60-146-115(192)88(48-67(2)3)157-123(200)90(50-69(6)7)158-119(196)85(36-29-47-145-136(142)143)154-131(208)99(63-174)168-126(203)93(53-77-30-21-19-22-31-77)163-127(204)97(58-107(186)187)164-133(210)101(65-176)169-135(212)110(76(17)177)172-129(206)95(54-78-32-23-20-24-33-78)165-134(211)108(72(12)13)170-104(181)61-147-116(193)96(57-106(184)185)156-113(190)74(15)149-114(191)82(139)56-80-59-144-66-148-80/h19-24,30-33,37-40,59,66-76,82-101,108-110,173-178H,18,25-29,34-36,41-58,60-65,137-139H2,1-17H3,(H2,140,179)(H2,141,188)(H,144,148)(H,146,192)(H,147,193)(H,149,191)(H,150,207)(H,151,180)(H,152,189)(H,153,194)(H,154,208)(H,155,199)(H,156,190)(H,157,200)(H,158,196)(H,159,197)(H,160,202)(H,161,209)(H,162,195)(H,163,204)(H,164,210)(H,165,211)(H,166,198)(H,167,201)(H,168,203)(H,169,212)(H,170,181)(H,171,205)(H,172,206)(H,182,183)(H,184,185)(H,186,187)(H4,142,143,145) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIBDEARFMWSND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C136H216N36O40 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2995.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.